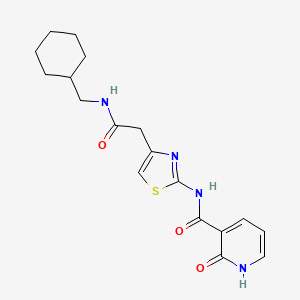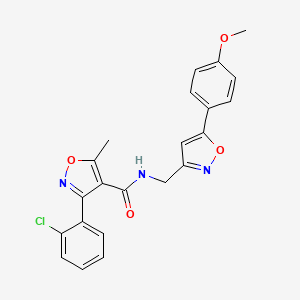
N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Transformations and Synthesis:
- A study by Albreht et al. (2009) explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds, demonstrating the versatility of thiazole derivatives in chemical synthesis Albreht et al., 2009.
Potential Antibacterial Agents:
- Research by Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus. They found that some compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis Palkar et al., 2017.
Formation of Pyrimidine Derivatives:
- Dotsenko et al. (2013) reported on the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, leading to the formation of pyrimidine-5-carboxamide derivatives, highlighting the compound's role in synthesizing heterocyclic compounds Dotsenko et al., 2013.
Synthesis of Thiazole Derivatives:
- Balya et al. (2008) synthesized 2,5-diamino-1,3-thiazole derivatives, indicating the compound's utility in creating novel thiazole-based structures Balya et al., 2008.
Alternative Product Formation:
- A study by Krauze et al. (2007) resulted in the formation of alternative products, including N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, in a one-pot cyclocondensation reaction, highlighting the compound's unexpected reactivity in synthesis Krauze et al., 2007.
Synthesis for Antibiotic and Antimicrobial Agents:
- Ahmed (2007) synthesized compounds with the potential for antibiotic and antibacterial applications, emphasizing the compound's potential in pharmaceutical contexts Ahmed, 2007.
Non-linear Optical (NLO) and Molecular Docking Studies:
- Jayarajan et al. (2019) conducted experimental and computational studies on synthesized compounds for NLO properties and molecular docking, indicating the compound's relevance in advanced material science Jayarajan et al., 2019.
Synthesis and Biological Activity of Novel Dyes:
- Khalifa et al. (2015) focused on the synthesis of novel heterocyclic compounds for dyeing polyester fibers and assessing their biological activity, demonstrating the compound's applicability in materials science and bioactivity studies Khalifa et al., 2015.
作用機序
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect a broad range of biochemical pathways, including those involved in cancer and microbial infections .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
It’s known that 2-aminothiazole derivatives can have a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of halogen groups such as chloro or fluoro has been found to enhance the antibacterial activity of newly synthesized compounds . .
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and properties. Thiazole derivatives, like many other compounds, can have varying levels of toxicity and safety concerns . Without specific data on the compound you mentioned, it’s difficult to provide detailed safety and hazard information.
特性
IUPAC Name |
N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-15(20-10-12-5-2-1-3-6-12)9-13-11-26-18(21-13)22-17(25)14-7-4-8-19-16(14)24/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,19,24)(H,20,23)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKXKQQKTYBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)
![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)
![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)
![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)